molecular formula C21H26ClN5O2 B2495829 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-32-4

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2495829
CAS RN: 851938-32-4
M. Wt: 415.92
InChI Key: CAUKFOUGGBGTRT-UHFFFAOYSA-N
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Description

The chemical compound under discussion belongs to a broad category of purine-2,6-dione derivatives, a class known for its versatile pharmacological properties, including potential psychotropic activity. The focus here is on the compound's synthesis, structural characteristics, and a range of chemical and physical properties without delving into its pharmacological applications or side effects.

Synthesis Analysis

Synthesis of this compound and its derivatives involves strategies aimed at modifying the purine-2,6-dione skeleton to enhance its interaction with various biological targets. Such modifications typically include the introduction of hydrophobic substituents at strategic positions or the elongation of linkers between functional groups and the core purine structure to explore their effects on binding affinities and functional activities at receptor sites (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

The structural elucidation of this compound involves spectroscopic methods like NMR, MS, and possibly X-ray crystallography to confirm its molecular framework. The configuration of substituents around the purine core significantly impacts its molecular interactions and potential biological activities. These structures are analyzed for conformational details and electronic properties that predict reactivity and interaction patterns (Gobouri, 2020).

Chemical Reactions and Properties

This compound's chemical reactivity encompasses a range of transformations, including nucleophilic substitutions facilitated by the presence of halogen atoms or electrophilic sites within the molecular structure. These reactions are critical for further chemical modifications or for probing the functional groups' roles in biological interactions (Khaliullin & Shabalina, 2020).

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

A study on a series of 8-aminoalkylamino derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, closely related to the compound , has shown potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds have been evaluated for their psychotropic activity, specifically their antidepressant and anxiolytic properties. This suggests that modifications of the purine-2,6-dione structure, such as the introduction of arylalkyl/allyl substituents, can lead to the development of new serotonin receptor ligands with promising therapeutic applications in mental health disorders (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another research avenue for derivatives of purine-2,6-dione, similar to the compound in focus, involves their analgesic and anti-inflammatory effects. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties has revealed significant analgesic activity. Some of these compounds outperformed reference drugs like acetylic acid in standard pain models, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Related compounds have shown activity againstPlasmodium falciparum , the parasite responsible for malaria

Mode of Action

The exact mode of action of this compound is currently unknown. It is hypothesized that it may interact with its targets in a manner similar to other piperidine derivatives, which have been shown to inhibit parasite growth . The compound’s interaction with its targets could lead to changes in the parasite’s metabolic processes, ultimately leading to its death.

Biochemical Pathways

Given the compound’s potential antimalarial activity, it may affect pathways related to the survival and replication of the plasmodium falciparum parasite

Result of Action

The result of the compound’s action is hypothesized to be the inhibition of Plasmodium falciparum growth, potentially leading to the death of the parasite . This could result in the alleviation of malaria symptoms in infected individuals.

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2/c1-14-8-10-26(11-9-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUKFOUGGBGTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

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